molecular formula C14H11Cl2N B11947059 N-(2,4-Dichlorobenzylidene)-O-toluidine CAS No. 63462-32-8

N-(2,4-Dichlorobenzylidene)-O-toluidine

Cat. No.: B11947059
CAS No.: 63462-32-8
M. Wt: 264.1 g/mol
InChI Key: BDQJOTGBXVJXKC-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorobenzylidene)-O-toluidine is a Schiff base formed by the condensation of 2,4-dichlorobenzaldehyde with O-toluidine (2-methylaniline). Its molecular formula is C₁₄H₁₀Cl₂N, with a molecular weight of 275.15 g/mol. The structure features a dichlorinated benzylidene group and a methyl-substituted aniline moiety, enabling π-π stacking and hydrogen bonding, which influence its crystallinity and biological activity .

This compound has been investigated for its antifungal properties against plant pathogens like Rhizoctonia solani and Sclerotium rolfsii, demonstrating moderate efficacy . Its structural flexibility allows for diverse applications in drug synthesis, agrochemicals, and materials science .

Properties

CAS No.

63462-32-8

Molecular Formula

C14H11Cl2N

Molecular Weight

264.1 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-N-(2-methylphenyl)methanimine

InChI

InChI=1S/C14H11Cl2N/c1-10-4-2-3-5-14(10)17-9-11-6-7-12(15)8-13(11)16/h2-9H,1H3

InChI Key

BDQJOTGBXVJXKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Continuous Oxidation of 2,4-Dichlorotoluene

A tubular reactor system enables efficient oxidation using hydrogen peroxide (H₂O₂) and catalysts such as cobalt, molybdenum, and bromine complexes. Key parameters include:

  • Residence time : 60 seconds

  • Temperature : 60°C

  • Catalyst ratio : Cobalt acetate and sodium bromide (0.0025:1 molar ratio relative to substrate)

  • Yield : 23.1%

Vilsmeier-Haack Reaction

An alternative one-step method employs diacetylmethane, dimethylformamide (DMF), and phosphorus oxychloride (POCl₃):

  • Molar ratios : Diacetylmethane:DMF:POCl₃ = 1:2–17.3:2.1–10

  • Reaction temperature : 45–120°C

  • Isolation : Steam distillation yields >98% purity.

Condensation with o-Toluidine

The Schiff base formation involves nucleophilic attack of the amine on the carbonyl group, followed by dehydration.

Standard Ethanol Reflux Method

Procedure :

  • Dissolve 2,4-dichlorobenzaldehyde (1 mmol) in absolute ethanol (50 mL).

  • Add o-toluidine (1 mmol) and stir at 60°C for 1 hour.

  • Cool to room temperature and allow slow solvent evaporation.

  • Collect crystals via filtration.

Conditions :

  • Catalyst : Acetic acid (few drops)

  • Yield : 84%

  • Purity : Confirmed by FT-IR, ¹H/¹³C NMR, and elemental analysis.

Solvent-Free Mechanochemical Synthesis

For scalable production, grinding equimolar amounts of aldehyde and amine induces reaction via mechanical energy:

  • Time : 1.5 hours

  • Temperature : Ambient

  • Advantage : Eliminates solvent waste; suitable for industrial applications.

Characterization and Analytical Data

Spectroscopic Confirmation

  • FT-IR :

    • C=N stretch: ~1,621 cm⁻¹

    • Aromatic C-H: 3,050–3,100 cm⁻¹

  • ¹H NMR (DMSO-d₆) :

    • Azomethine proton (H-C=N): δ 8.78 (s)

    • Methyl group (o-toluidine): δ 2.66 (s)

  • ¹³C NMR :

    • Imine carbon: δ 160–165 ppm

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, confirming stability for practical applications.

Comparative Analysis of Methods

Method Conditions Yield Advantages
Ethanol Reflux60°C, 1 hour84%High purity; suitable for lab-scale
Solvent-FreeAmbient, 1.5 hours78%Eco-friendly; scalable
Microwave-Assisted100°C, 20 minutes89%Rapid; energy-efficient

Industrial-Scale Considerations

  • Catalyst Recovery : Cobalt and bromine catalysts in oxidation processes require recycling to reduce costs.

  • Waste Management : Steam distillation minimizes tar formation during aldehyde synthesis.

  • Safety : o-Toluidine is carcinogenic; closed-system reactors and personal protective equipment (PPE) are mandatory .

Chemical Reactions Analysis

Types of Reactions: N-(2,4-Dichlorobenzylidene)-O-toluidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will regenerate the starting amine and aldehyde .

Scientific Research Applications

Chemistry: N-(2,4-Dichlorobenzylidene)-O-toluidine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, Schiff bases like this compound are studied for their potential antimicrobial and antifungal properties. They have shown moderate activity against certain bacterial and fungal strains .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antimicrobial agent. Schiff bases are known for their ability to form stable complexes with metal ions, which can enhance their biological activity .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its stability and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of N-(2,4-Dichlorobenzylidene)-O-toluidine involves its ability to form stable complexes with metal ions. This property is attributed to the presence of the imine group, which can coordinate with metal ions. The resulting complexes can exhibit enhanced biological activity, including antimicrobial effects. The molecular targets and pathways involved in its action are still under investigation, but it is believed that the compound interferes with the metabolic processes of microorganisms, leading to their inhibition or death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl, -F) enhance antifungal activity, likely due to increased electrophilicity and membrane disruption .
  • Bulky substituents (e.g., 3,4,5-trimethoxy) improve enzyme inhibition (e.g., antiproteinase activity) by optimizing steric interactions with active sites .
Table 2: Physical Properties of Selected Derivatives
Compound Name Melting Point (°C) Molecular Weight (g/mol) Solubility
N-(2,4-Dichlorobenzylidene)-p-toluidine 110–111 275.15 Ethanol, DCM
NE,N'E-4,4'-Sulfonylbis(N-(2,3-dichlorobenzylidene)aniline) 198–202 562.29 DMF, DMSO
(E)-N’-(2,4-Dichlorobenzylidene)-5-phenylpyrazole-3-carbohydrazide 215–217 428.29 DMSO, methanol

Key Observations :

  • Higher molecular weight derivatives (e.g., sulfonylbis compounds) exhibit elevated melting points due to increased van der Waals interactions .
  • Polar solvents like DMSO enhance solubility for derivatives with hydrogen-bonding groups (e.g., carbohydrazides) .

Computational and Crystallographic Insights

  • Non-linear Optical (NLO) Properties: Derivatives like N-(3,5-dichlorobenzylidene)-4-nitroaniline show high hyperpolarizability (β = 12.3 × 10⁻³⁰ esu) due to charge-transfer interactions, making them candidates for optoelectronics .
  • Hydrogen Bonding : Crystal structures of N-(2,4-dichlorobenzylidene)aniline derivatives reveal C–H⋯Cl and N–H⋯O interactions, stabilizing supramolecular architectures .
  • Docking Studies : Pyrazole-carbohydrazide derivatives exhibit strong binding to fungal proteinase active sites (binding energy: −9.2 kcal/mol), correlating with observed bioactivity .

Q & A

Q. What is the standard synthetic route for N-(2,4-Dichlorobenzylidene)-O-toluidine, and how can reaction conditions be optimized?

The compound is synthesized via a Schiff base condensation reaction between 2,4-dichlorobenzaldehyde and O-toluidine (ortho-methylaniline). The reaction is typically conducted in ethanol or methanol under reflux, with catalytic HCl or acetic acid to facilitate imine bond formation .

  • Optimization parameters :
  • Solvent : Polar protic solvents (e.g., ethanol) enhance reaction rates.
  • Temperature : Reflux conditions (~78°C for ethanol) improve yield.
  • Catalyst : Acidic conditions (e.g., 0.1 M HCl) reduce side reactions.
    • Yield improvement : Purification via recrystallization (e.g., using ethanol/water mixtures) increases purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Peaks at δ 8.5–9.0 ppm confirm the C=N imine proton. Aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.0–2.5 ppm) validate the O-toluidine moiety .
  • ¹³C NMR : Signals at ~160 ppm (C=N) and 18–20 ppm (CH₃) confirm the structure.
    • Infrared (IR) Spectroscopy : Stretching vibrations at ~1600–1650 cm⁻¹ (C=N) and ~3100 cm⁻¹ (aromatic C-H) .
    • Mass Spectrometry (MS) : Molecular ion peaks at m/z ≈ 280–290 (M⁺) align with the molecular formula C₁₄H₁₀Cl₂N .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered structures) be resolved for this compound?

  • Software tools : Use SHELXL for small-molecule refinement and SHELXD for phase solution . For visualization, ORTEP-3 or WinGX provides graphical interfaces to analyze hydrogen bonding and π-π interactions .
  • Disorder handling : Apply restraints to anisotropic displacement parameters (ADPs) and use the TWIN command in SHELXL for twinned crystals .
  • Validation : Cross-check with PLATON to identify missed symmetry or voids .

Q. What computational methods predict the non-linear optical (NLO) properties and electronic spectra of this compound?

  • Theoretical framework :
  • Hartree-Fock (HF) method with a 6-311G(d,p) basis set calculates dipole moment (µ), polarizability (α), and hyperpolarizability (β) .
  • Time-Dependent DFT (TD-DFT) predicts UV-Vis spectra (λmax) by analyzing HOMO-LUMO transitions .
    • Key findings :
  • The dichlorobenzylidene group enhances β due to charge-transfer interactions.
  • Predicted λmax: ~300–350 nm (UV region), with transparency >400 nm, suggesting NLO applicability .

Q. How does the compound interact with biological targets, and what methodologies elucidate its mechanism?

  • In silico studies :
  • Molecular docking (AutoDock/Vina) identifies binding sites in proteins (e.g., kinases) via electrophilic C=N and Cl groups .
  • PASS software predicts bioactivity (e.g., antimicrobial, anticancer) based on structural analogs .
    • Experimental validation :
  • Isothermal Titration Calorimetry (ITC) quantifies binding affinity (Kd).
  • Kinetic assays monitor nucleophilic attack by thiol groups (e.g., glutathione) to assess redox-mediated toxicity .

Q. How can hydrogen-bonding patterns in its crystal lattice inform supramolecular design?

  • Graph set analysis (Etter’s rules) classifies H-bond motifs (e.g., R₂²(8) rings) .
  • Key interactions :
  • N-H···O/Cl : Stabilizes layered packing (e.g., in analogs like C₁₆H₁₂Cl₂N₃⁺·Cl⁻·H₂O) .
  • π-π stacking : Distance ~3.5–4.0 Å between aromatic rings enhances thermal stability .

Methodological Tables

Q. Table 1. Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
SolventEthanolHigh yield (>80%)
Catalyst (HCl)0.1 MReduces side products
Reaction Time4–6 hours (reflux)Completes imine formation

Q. Table 2. Computational Predictions for NLO Properties

PropertyCalculated ValueSignificance
Hyperpolarizability (β)1.5 × 10⁻³⁰ esuComparable to urea
HOMO-LUMO Gap4.2 eVIndicates charge transfer

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